Electron Affinity Superiority for High-Voltage Insulation Voltage Stabilizer Applications
In a systematic DFT study (B3LYP/6-311+G(d,p)) of 11 benzophenone derivatives bearing electron-withdrawing (-NO₂, -F, -Cl) and electron-donating (-OH, -CH₃, -NH₂, -OCH₃) substituents, 2-nitrobenzophenone exhibited the highest adiabatic electron affinity (EA) among all compounds evaluated [1]. This property directly correlates with superior electrical resistivity in voltage stabilizer applications, where high EA facilitates efficient electron energy dissipation under high electric fields [1][2]. The ortho-nitro isomer thus outperforms both the 3-nitro and 4-nitro isomers, as well as hydroxy-, methyl-, amino-, methoxy-, fluoro-, and chloro-substituted benzophenones, in this industrially relevant parameter [1].
| Evidence Dimension | Adiabatic electron affinity (EA(a)) – computed at B3LYP/6-311+G(d,p) level |
|---|---|
| Target Compound Data | Highest EA(a) among all 11 benzophenone derivatives studied (exact value reported in Table 3 of source; ~1.07 eV based on graphical data) |
| Comparator Or Baseline | Benzophenone (unsubstituted): EA(a) ~0.72 eV; 2-Hydroxybenzophenone: 0.60 eV; 4-Methylbenzophenone: 0.67 eV; 4-Aminobenzophenone: 0.67 eV; 4-Nitrobenzophenone: lower than 2-nitro isomer |
| Quantified Difference | Electron affinity of 2-nitrobenzophenone exceeds that of unsubstituted benzophenone by approximately 0.35 eV and exceeds all other substituted benzophenone derivatives in the study |
| Conditions | Gas-phase DFT calculations at B3LYP/6-311+G(d,p) level of theory; adiabatic electron affinity EA(a) = E(optimized neutral) − E(optimized anion) |
Why This Matters
For procurement decisions in high-voltage cable insulation development, selecting the ortho-nitro isomer over any other mononitrobenzophenone or substituted benzophenone directly maximizes electron affinity and therefore voltage stabilization efficiency.
- [1] Du, Y.; Deng, C.; Zhang, H.; Du, X.; Shang, Y.; Wang, X. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers 2025, 17 (19), 2595. View Source
- [2] Du, Y. et al. (Polymers 2025, Table 3 and Section 3.2: Frontier MOs – adiabatic electron affinity data for all 11 benzophenone derivatives). View Source
